molecular formula C10H14N2O3S B5378909 N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide

N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide

Cat. No. B5378909
M. Wt: 242.30 g/mol
InChI Key: GHXHZOFMUWBTEU-UHFFFAOYSA-N
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Description

N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields of study. This compound is commonly referred to as MS-275 and is a histone deacetylase inhibitor that has been shown to have promising results in cancer therapy and epigenetic research.

Mechanism of Action

The mechanism of action of MS-275 involves the inhibition of histone deacetylase enzymes, which are responsible for the removal of acetyl groups from histone proteins. This process results in the repression of gene expression, which is a critical step in the development and progression of cancer. By inhibiting histone deacetylase enzymes, MS-275 promotes the acetylation of histone proteins, leading to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
MS-275 has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. Additionally, MS-275 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis. MS-275 has also been shown to have anti-inflammatory effects, making it a potential therapeutic target for various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MS-275 in lab experiments is its specificity for histone deacetylase enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. Additionally, MS-275 has been shown to have a favorable pharmacokinetic profile, making it a potential candidate for clinical trials. However, one of the limitations of using MS-275 in lab experiments is its potential toxicity, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of MS-275, including the development of more potent and selective histone deacetylase inhibitors. Additionally, the use of MS-275 in combination with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active research. Finally, the role of MS-275 in epigenetic regulation and its potential applications in other diseases, such as Alzheimer's disease and diabetes, is an area of growing interest.
Conclusion:
In conclusion, N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide, or MS-275, is a promising compound that has gained significant attention in the scientific research community due to its potential applications in cancer therapy and epigenetic research. MS-275 inhibits histone deacetylase enzymes, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. While MS-275 has several advantages in lab experiments, its potential toxicity remains a limitation. Nonetheless, the study of MS-275 and its future directions hold great promise for the development of novel cancer therapies and the understanding of epigenetic regulation.

Synthesis Methods

The synthesis of MS-275 involves the reaction of 2-aminobenzamide with dimethyl sulfate followed by the reaction with methylamine and sodium sulfite. This process results in the formation of N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide, which is then purified and characterized using various analytical techniques.

Scientific Research Applications

MS-275 has been extensively studied for its potential applications in cancer therapy, specifically as a histone deacetylase inhibitor. Histone deacetylase inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy. MS-275 has been shown to induce these effects in various types of cancer cells, including leukemia, lymphoma, and solid tumors.

properties

IUPAC Name

N,2-dimethyl-5-(methylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-4-5-8(16(14,15)12-3)6-9(7)10(13)11-2/h4-6,12H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXHZOFMUWBTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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